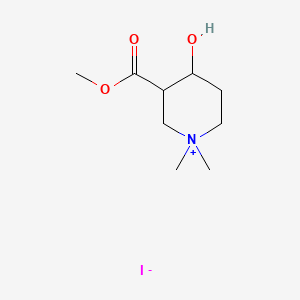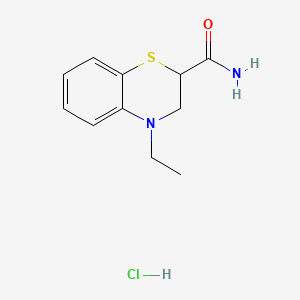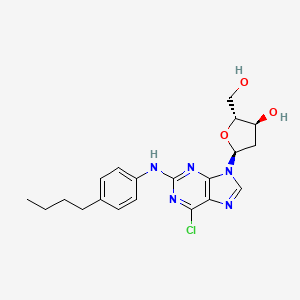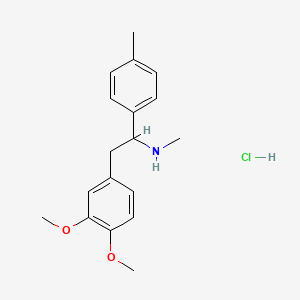
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves several steps, starting from readily available precursors. The process may include:
Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine under specific conditions to form the intermediate compound.
Methylation: The intermediate compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.
化学反応の分析
Types of Reactions
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)ethylamine hydrochloride
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)ethylamine hydrochloride
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)ethylamine hydrochloride
Uniqueness
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87203-66-5 |
|---|---|
分子式 |
C18H24ClNO2 |
分子量 |
321.8 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-methyl-1-(4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-13-5-8-15(9-6-13)16(19-2)11-14-7-10-17(20-3)18(12-14)21-4;/h5-10,12,16,19H,11H2,1-4H3;1H |
InChIキー |
NNPPBPGPFHMYJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


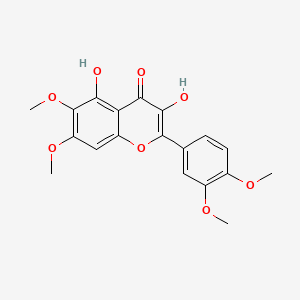
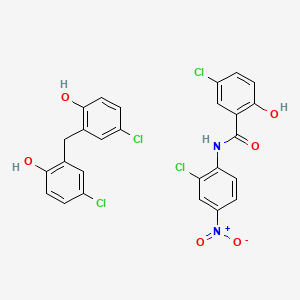
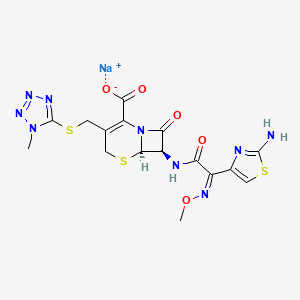

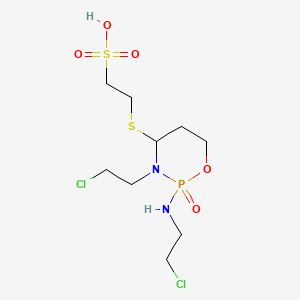
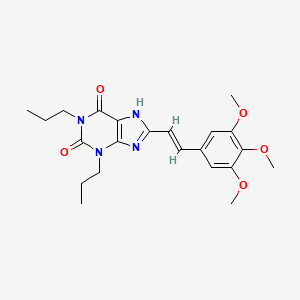
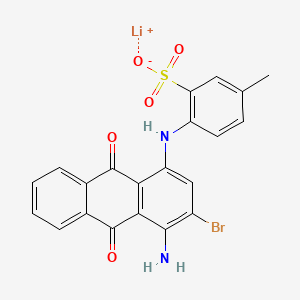
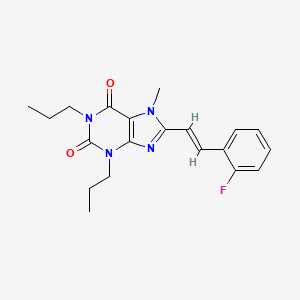
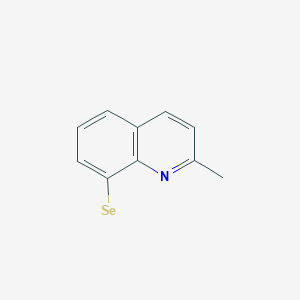
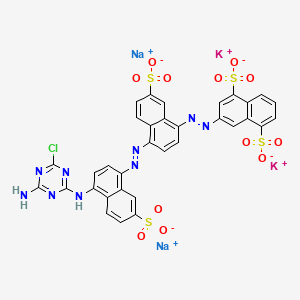
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
